molecular formula C16H32O3Si B8370390 Ethyl 4-(tert-butyldimethylsilyloxy)-1-methylcyclohexanecarboxylate

Ethyl 4-(tert-butyldimethylsilyloxy)-1-methylcyclohexanecarboxylate

Cat. No. B8370390
M. Wt: 300.51 g/mol
InChI Key: NRBYAIZPMBCNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(tert-butyldimethylsilyloxy)-1-methylcyclohexanecarboxylate is a useful research compound. Its molecular formula is C16H32O3Si and its molecular weight is 300.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(tert-butyldimethylsilyloxy)-1-methylcyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(tert-butyldimethylsilyloxy)-1-methylcyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H32O3Si

Molecular Weight

300.51 g/mol

IUPAC Name

ethyl 4-[tert-butyl(dimethyl)silyl]oxy-1-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C16H32O3Si/c1-8-18-14(17)16(5)11-9-13(10-12-16)19-20(6,7)15(2,3)4/h13H,8-12H2,1-7H3

InChI Key

NRBYAIZPMBCNBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(CC1)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 4-(tert-butyldimethylsilyloxy)cyclohexanecarboxylate (3 g, 10.47 mmol) in THF (20 mL) was added to a freshly prepared solution of LDA (prepared from n-butyllithium (26.2 mmol) in hexane and diisopropylamine (3.73 mL, 26.2 mmol) in 7 mL of THF) at −78° C. the reaction was stirred for 1 h, warmed to 0° C. for 5 min, cooled again to −78° C. followed by addition of methyl iodide (2.292 mL, 36.7 mmol). The reaction mixture was allowed to warm to room temperature overnight, quenched with aqueous ammonium chloride, and concentrated under vacuum to remove volatile solvents. The residual aqueous mixture was extracted with ether, and the ether solution was dried and concentrated under vacuum to give the crude product as an oil which was further purified via normal phase chromatography on silica gel (Biotage SP1, 40+S column) to give product (2.7 g; MS: (M+H)+=301.3) as a clear oil.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
3.73 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.292 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.